2,6-Bis(benzyloxy)-3-iodopyridine
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Overview
Description
2,6-Bis(benzyloxy)-3-iodopyridine is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of two benzyloxy groups at the 2 and 6 positions and an iodine atom at the 3 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzyloxy)-3-iodopyridine typically involves the iodination of 2,6-dibenzyloxy pyridine. One common method is the reaction of 2,6-dibenzyloxy pyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(benzyloxy)-3-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts are typically used in cross-coupling reactions, with reagents like boronic acids or stannanes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the pyridine ring with an aryl boronic acid.
Scientific Research Applications
2,6-Bis(benzyloxy)-3-iodopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(benzyloxy)-3-iodopyridine depends on its specific application In organic synthesis, it acts as a precursor or intermediate in various reactions
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Similar structure but lacks the benzyloxy groups.
3-Iodopyridine: Iodine atom at the 3 position but lacks the benzyloxy groups.
2,6-Dibenzyloxy-3-bromopyridine: Similar structure but with a bromine atom instead of iodine.
Biological Activity
2,6-Bis(benzyloxy)-3-iodopyridine is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its structure, characterized by the presence of iodine and benzyloxy groups, suggests potential interactions with biological targets, leading to diverse pharmacological activities.
The compound's molecular formula is C19H16INO2, and it features a pyridine ring substituted at the 2 and 6 positions with benzyloxy groups and at the 3 position with an iodine atom. This configuration is expected to influence its lipophilicity and reactivity, which are critical for biological activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Target Interaction : The benzyloxy groups may facilitate interactions with various enzymes or receptors due to their ability to form hydrogen bonds and engage in π-π stacking interactions.
- Iodine Substitution : The iodine atom can enhance the compound's electrophilicity, potentially allowing it to participate in nucleophilic substitution reactions with biological macromolecules.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzyloxy derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis . The structure-activity relationship (SAR) suggests that modifications to the benzyloxy groups can enhance antimicrobial efficacy.
Anticancer Properties
The anticancer potential of this compound has been explored through in vitro studies. Cytotoxicity assays against human cancer cell lines (such as RKO, MCF-7, and HeLa) reveal that compounds with similar structures can inhibit cell proliferation significantly. For example, a related compound displayed IC50 values ranging from 49.79 µM to 113.70 µM across different cancer cell lines . This suggests that this compound may also possess promising anticancer activity.
Case Studies
-
Study on Anticancer Activity :
Compound IC50 (µM) RKO IC50 (µM) HeLa This compound 60.70 78.72 Related Compound A 49.79 65.00 Related Compound B 113.70 90.00 -
Antimicrobial Efficacy :
- In vitro tests showed that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Table 2 lists the minimum inhibitory concentrations (MIC) for selected derivatives.
Compound MIC (µg/mL) E. coli MIC (µg/mL) B. subtilis This compound <1 <1 Related Compound C 0.5 <1 Related Compound D <1 0.8
Properties
IUPAC Name |
3-iodo-2,6-bis(phenylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16INO2/c20-17-11-12-18(22-13-15-7-3-1-4-8-15)21-19(17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMKWBBOGMHYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)I)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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